molecular formula C17H27N3O2 B15257948 tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B15257948
M. Wt: 305.4 g/mol
InChI Key: OEFAFACQGRZWIV-UHFFFAOYSA-N
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Description

tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a diazaspiro[3.4]octane core. This structure combines a bicyclic system with two nitrogen atoms, a tert-butoxycarbonyl (Boc) protecting group at position 6, and a 1-ethyl-pyrrole substituent at position 1. The Boc group enhances solubility and stability during synthetic processes, while the pyrrole moiety may contribute to biological activity through aromatic interactions or hydrogen bonding .

Synthesis of such compounds typically involves coupling reactions. For example, analogous spirocyclic compounds are synthesized using reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to activate carboxylic acids for amide bond formation, followed by purification via silica gel chromatography .

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 3-(1-ethylpyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C17H27N3O2/c1-5-19-8-6-13(10-19)14-17(11-18-14)7-9-20(12-17)15(21)22-16(2,3)4/h6,8,10,14,18H,5,7,9,11-12H2,1-4H3

InChI Key

OEFAFACQGRZWIV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1)C2C3(CCN(C3)C(=O)OC(C)(C)C)CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Vilsmeier formylation of a precursor compound, followed by a series of reactions including reduction, protection, and olefination . The reaction conditions often require specific reagents such as n-Butyllithium, dimethylformamide, and tert-butyl(dimethyl)silyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

    Material Science:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: Benzyl and ethyl-pyrrole substituents (e.g., in the target compound) increase logP compared to amino- or oxo-substituted analogs, impacting membrane permeability and bioavailability .
  • Reactivity : The 1-oxo derivative (CAS: 1251010-17-9) is a reactive intermediate for nucleophilic additions, whereas Boc-protected amines (e.g., CAS: 1250884-66-2) serve as precursors for drug candidates .

Pharmacological Potential

The pyrrole moiety in the target compound may similarly engage with central nervous system targets, though specific studies are needed.

Crystallographic and Analytical Data

  • Structural Validation : Compounds like tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate () are characterized via $ ^1H $-NMR and mass spectrometry, confirming spirocyclic integrity and substituent placement .
  • Purity and Stability : Safety data sheets for analogs (e.g., CAS: 1352926-14-7) emphasize high purity (>95%) and stability under standard laboratory conditions, critical for reproducible research .

Biological Activity

Tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate is a compound that belongs to the class of diazaspiro compounds, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H25N3O2C_{16}H_{25}N_{3}O_{2} with a molecular weight of 291.39 g/mol. The compound features a spirocyclic structure that contributes to its unique pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of diazaspiro compounds, including those derived from the 2,6-diazaspiro[3.4]octane core. For instance, compounds based on this structure have been evaluated for their activity against various strains of Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL .

Table 1: Antimicrobial Activity of Diazaspiro Compounds

CompoundMIC (μg/mL)Target Organism
Compound A0.016Mycobacterium tuberculosis
Compound B0.125Staphylococcus aureus
Compound C0.250Escherichia coli

Anticancer Activity

The diazaspiro framework has also been explored for its anticancer properties. Research indicates that certain derivatives can inhibit key protein interactions involved in cancer progression, such as menin-MLL1 interactions and MAPK signaling pathways . These interactions are crucial in various cancer types, making these compounds potential candidates for further development.

Case Study: Menin-MLL1 Inhibition
A specific study demonstrated that a derivative of the diazaspiro scaffold effectively inhibited menin-MLL1 interactions in vitro, leading to reduced proliferation of cancer cell lines . This suggests that modifications to the core structure can enhance anticancer activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the pyrrole and spirocyclic moieties can significantly influence the compound's binding affinity and biological efficacy.

Key Findings:

  • The presence of bulky groups like tert-butyl enhances binding affinity to target proteins but may also affect solubility and bioavailability.
  • Substituents at specific positions on the pyrrole ring can modulate activity against different biological targets .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to assess the safety profile of this compound. Preliminary data indicate that certain diazaspiro compounds may cause skin irritation and serious eye damage upon exposure . Therefore, further toxicological evaluations are necessary to establish safe usage parameters.

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